molecular formula C8H19NaO5P- B14480440 Phosphoric acid, isooctyl ester, sodium salt CAS No. 68186-56-1

Phosphoric acid, isooctyl ester, sodium salt

Cat. No.: B14480440
CAS No.: 68186-56-1
M. Wt: 249.20 g/mol
InChI Key: BGDGYNIAISBJHX-UHFFFAOYSA-L
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Description

Phosphoric acid, isooctyl ester, sodium salt is an organophosphate compound that belongs to the class of phosphate esters. These compounds are characterized by the presence of a phosphoric acid moiety esterified with an alcohol. In this case, the alcohol is isooctanol, and the resulting ester is neutralized with sodium to form the sodium salt. This compound is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, isooctyl ester, sodium salt typically involves the esterification of phosphoric acid with isooctanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

H3PO4+C8H17OHC8H17OPO3H2+H2O\text{H}_3\text{PO}_4 + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{C}_8\text{H}_{17}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} H3​PO4​+C8​H17​OH→C8​H17​OPO3​H2​+H2​O

The resulting ester is then neutralized with sodium hydroxide to form the sodium salt:

C8H17OPO3H2+NaOHC8H17OPO3Na+H2O\text{C}_8\text{H}_{17}\text{OPO}_3\text{H}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_{17}\text{OPO}_3\text{Na} + \text{H}_2\text{O} C8​H17​OPO3​H2​+NaOH→C8​H17​OPO3​Na+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The use of automated systems and reactors enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, isooctyl ester, sodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and isooctanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isooctyl group, leading to the formation of oxidized derivatives.

    Substitution: The ester group can participate in substitution reactions where the isooctyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Alkylating agents or nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Phosphoric acid and isooctanol.

    Oxidation: Oxidized isooctyl derivatives.

    Substitution: Various alkyl or aryl phosphates.

Scientific Research Applications

Phosphoric acid, isooctyl ester, sodium salt has a wide range of applications in scientific research and industry:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a component in cell lysis solutions.

    Medicine: Utilized in pharmaceutical formulations as an excipient and stabilizer.

    Industry: Applied in the manufacturing of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of phosphoric acid, isooctyl ester, sodium salt is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, thereby enhancing the solubility and dispersion of substances. It interacts with molecular targets such as cell membranes, proteins, and other macromolecules, facilitating processes like emulsification, solubilization, and stabilization.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, ethyl ester, sodium salt
  • Phosphoric acid, butyl ester, sodium salt
  • Phosphoric acid, hexyl ester, sodium salt

Uniqueness

Phosphoric acid, isooctyl ester, sodium salt is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties. Compared to other similar compounds, it offers better solubility and stability in various applications, making it a preferred choice in specific industrial and research settings.

Properties

CAS No.

68186-56-1

Molecular Formula

C8H19NaO5P-

Molecular Weight

249.20 g/mol

IUPAC Name

sodium;hydrogen phosphate;6-methylheptan-1-ol

InChI

InChI=1S/C8H18O.Na.H3O4P/c1-8(2)6-4-3-5-7-9;;1-5(2,3)4/h8-9H,3-7H2,1-2H3;;(H3,1,2,3,4)/q;+1;/p-2

InChI Key

BGDGYNIAISBJHX-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCO.OP(=O)([O-])[O-].[Na+]

Origin of Product

United States

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